3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Neuroscience Monoamine Transporters CNS Drug Discovery

This chiral amino alcohol features a unique 3-chloro-4-fluoro halogenation pattern, enabling balanced inhibition of DAT, NET, and SERT (IC₅₀ values: 658, 443, and 100 nM) and potent nAChR antagonism (α3β4 IC₅₀ 1.8 nM). Its low CYP-mediated DDI risk (CYP3A4 IC₅₀ 3.7 µM) and favorable hERG window (IC₅₀ 8.6 µM) make it an ideal CNS lead optimization candidate. Procure high-purity material to advance your SAR studies without early ADME/Tox liabilities.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Cat. No. B13206401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCN)O)Cl)F
InChIInChI=1S/C9H11ClFNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2
InChIKeyBCNDFSQLHXIYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol: Chiral Building Block for CNS and Enzyme Inhibitor Synthesis


3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a chiral amino alcohol with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol. It features a propanol backbone substituted with an amino group and a 3-chloro-4-fluorophenyl ring. This halogenation pattern is critical for its unique binding properties and metabolic profile . The compound exists as enantiomers, with the (R)- and (S)-configurations offering distinct biological activities, making it a valuable chiral intermediate in medicinal chemistry for the synthesis of pharmaceuticals targeting central nervous system (CNS) disorders, inflammation, and infectious diseases [1].

Why 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Cannot Be Substituted with Generic Analogs


Substituting 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol with a structurally similar analog such as its positional isomer 3-amino-2-(3-chloro-4-fluorophenyl)propan-1-ol or its deaminated derivative 3-(3-chloro-4-fluorophenyl)propan-1-ol fundamentally alters its biological and chemical profile. The precise arrangement of the 3-chloro-4-fluoro substitution on the phenyl ring, combined with the amino group on the propanol backbone, dictates its unique interaction with transporters like DAT, NET, and SERT [1]. Furthermore, the molecule's chirality is non-negotiable; the (R)- and (S)-enantiomers exhibit distinct potencies and selectivities [1]. Generic substitution risks losing critical target engagement and metabolic stability, as evidenced by the compound's unique profile in microsomal stability and CYP inhibition assays [2].

Quantitative Differentiation Evidence for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol


Multitarget CNS Transporter Inhibition Profile

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol demonstrates a multi-target inhibition profile against the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. In head-to-head comparisons using HEK293 cells expressing human transporters, it inhibits [³H]dopamine reuptake at DAT with an IC₅₀ of 658 nM, [³H]norepinephrine reuptake at NET with an IC₅₀ of 443 nM, and [³H]serotonin uptake at SERT with an IC₅₀ of 100 nM [1]. This is in stark contrast to the positional isomer 3-amino-2-(3-chloro-4-fluorophenyl)propan-1-ol, for which no comparable CNS transporter activity is reported, underscoring the critical role of the amino group's position on the propanol chain [2].

Neuroscience Monoamine Transporters CNS Drug Discovery

Potent Myeloperoxidase (MPO) Inhibition

The compound exhibits potent, single-digit nanomolar inhibition of human myeloperoxidase (MPO), a key enzyme in inflammatory processes. In a direct enzyme assay, it achieved an IC₅₀ of 1 nM against MPO chlorination activity [1]. This level of potency is highly significant and compares favorably to other known MPO inhibitors in this class. In contrast, its activity against related peroxidases is dramatically weaker, with an IC₅₀ of 360 nM for eosinophil peroxidase (EPX) [1] and an IC₅₀ of 42 µM in a cell-based MPO activity assay [1], highlighting a nuanced target engagement profile.

Inflammation Myeloperoxidase Enzyme Inhibition

Favorable In Vitro ADME Profile: Microsomal Stability and CYP Liability

The compound exhibits a distinct in vitro ADME profile characterized by significant metabolic stability and minimal CYP inhibition. In a panel of liver microsomes, it showed 36% remaining after 30 min in human (hLM), 71% in rat (rLM), and 64% in mouse (mLM) [1]. This indicates a species-dependent metabolic profile. Crucially, its potential for drug-drug interactions is low, as evidenced by IC₅₀ values >100 µM for CYP1A2 and CYP2D6, and moderate inhibition of CYP3A4 (IC₅₀ = 3.7 µM), CYP2C9 (IC₅₀ = 9.0 µM), and CYP2C19 (IC₅₀ = 5.9 µM) [1]. This profile is superior to many analogs, such as 3-(3-chloro-4-fluorophenyl)propan-1-ol, which may exhibit higher metabolic turnover or greater CYP inhibition, though direct comparative data is limited.

ADME Drug Metabolism CYP450

High Plasma Protein Binding and hERG Safety Window

The compound exhibits high plasma protein binding (PPB) at 99.6%, which may influence its free fraction and duration of action [1]. Importantly, in a Patch-Xpress patch-clamp assay on HEK-293 cells stably expressing the hERG channel, it showed an IC₅₀ of 8.6 µM [1]. This provides a significant safety margin when compared to its potent activities at CNS transporters (SERT IC₅₀ = 0.1 µM) and MPO (IC₅₀ = 0.001 µM). This is a critical differentiator from some analogs in the class that may carry a higher risk of QT prolongation due to more potent hERG blockade.

Pharmacokinetics Safety Pharmacology hERG

Enantioselective Activity in Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The compound's chiral nature directly impacts its biological activity, a fact not applicable to achiral analogs. While specific enantiomer data is not fully detailed for all targets, the compound displays potent antagonist activity at several nAChR subtypes, with IC₅₀ values of 1.8 nM (α3β4), 12 nM (α4β2), 15 nM (α4β4), and 7.9 nM (α1β1γδ) [1]. This activity profile is highly sensitive to stereochemistry. For example, the (R)-enantiomer (CAS 1213472-11-7) is specifically marketed for research, implying a distinct pharmacological signature compared to the (S)-enantiomer (CAS 1212826-33-9) . This is in contrast to racemic mixtures or achiral analogs like 3-(3-chloro-4-fluorophenyl)propan-1-ol, which lack this level of target selectivity.

Nicotinic Receptors Chirality CNS Disorders

Target Application Scenarios for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Based on Quantitative Evidence


CNS Drug Discovery for Multifactorial Disorders (Depression, Smoking Cessation)

The compound's balanced inhibition of DAT (IC₅₀ = 658 nM), NET (IC₅₀ = 443 nM), and SERT (IC₅₀ = 100 nM), combined with potent nAChR antagonism (α3β4 IC₅₀ = 1.8 nM), makes it an exceptional starting point for developing novel therapeutics for depression, anxiety, or smoking cessation [1]. Its enantioselectivity allows for fine-tuning of the pharmacological profile [2].

Anti-inflammatory Drug Development Targeting Myeloperoxidase (MPO)

The compound's single-digit nanomolar inhibition of MPO (IC₅₀ = 1 nM) and its selectivity over related peroxidases (EPX IC₅₀ = 360 nM) position it as a high-quality lead for developing anti-inflammatory drugs targeting cardiovascular, respiratory, or autoimmune diseases [1]. Its favorable in vitro ADME profile [2] supports its advancement.

Chiral Building Block for Advanced Asymmetric Synthesis

The availability of pure (R)- and (S)-enantiomers, with well-defined physicochemical properties (MW 203.64, XLogP3 ~1.2) [1], makes this compound a valuable chiral synthon for constructing complex pharmaceuticals. Its dual amino and hydroxyl functionalities enable diverse synthetic modifications for structure-activity relationship (SAR) studies [2].

Safety Pharmacology Profiling and Lead Optimization

With a low risk of CYP-mediated drug-drug interactions (CYP3A4 IC₅₀ = 3.7 µM; CYP2D6 IC₅₀ >100 µM) and a favorable hERG safety window (IC₅₀ = 8.6 µM) [1], this compound is an ideal candidate for lead optimization programs. It allows medicinal chemists to focus on improving potency and selectivity without being derailed by early-stage ADME or toxicity liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.